molecular formula C16H20F3NO5S2 B2564309 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine CAS No. 1448054-96-3

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Cat. No.: B2564309
CAS No.: 1448054-96-3
M. Wt: 427.45
InChI Key: IXEHAVBNNVUJMQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a complex organic compound characterized by the presence of both cyclohexylsulfonyl and trifluoromethoxyphenylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols under acidic conditions.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethoxyphenylsulfonyl Group: The final step is the sulfonylation of the azetidine ring with 4-(trifluoromethoxy)phenylsulfonyl chloride, again using a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethoxy group is particularly interesting due to its ability to enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique structural features may impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength to polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the sulfonyl groups can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylsulfonyl)azetidine: Lacks the trifluoromethoxyphenylsulfonyl group, resulting in different chemical and biological properties.

    1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, which may affect its stability and reactivity.

    3-(Phenylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine: Replaces the cyclohexyl group with a phenyl group, potentially altering its chemical behavior and applications.

Uniqueness

The combination of cyclohexylsulfonyl and trifluoromethoxyphenylsulfonyl groups in 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine makes it unique. This dual substitution pattern can provide a balance of hydrophobic and electronic properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEHAVBNNVUJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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